molecular formula C7H16ClNO B14021511 (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride

(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride

Cat. No.: B14021511
M. Wt: 165.66 g/mol
InChI Key: UQXFPGSKKYNTLN-HHQFNNIRSA-N
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Description

(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral carboxylic acids and hydroxylamine to form an amide, which then undergoes a chiral Diels-Alder reaction in a copper-catalyzed oxidation system. The product is then subjected to reduction, alkaline deprotection, and acidification reactions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. The process includes the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted cyclopentanes .

Scientific Research Applications

(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-Aminocyclopentanol hydrochloride
  • (1R,3S)-3-Methoxycyclopentan-1-amine hydrochloride
  • (1R,3S)-3-Methylcyclopentan-1-amine hydrochloride

Uniqueness

(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and N-methyl groups provide unique reactivity and interaction profiles compared to similar compounds .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-4-7(5-6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

UQXFPGSKKYNTLN-HHQFNNIRSA-N

Isomeric SMILES

CN[C@@H]1CC[C@@H](C1)OC.Cl

Canonical SMILES

CNC1CCC(C1)OC.Cl

Origin of Product

United States

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